2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide
CAS No.:
Cat. No.: VC17837651
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O2S |
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Molecular Weight | 228.31 g/mol |
IUPAC Name | 2-amino-N,N-dimethyl-2-phenylethanesulfonamide |
Standard InChI | InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 |
Standard InChI Key | FNTDKWXUYVRIGJ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound 2-amino-N,N-dimethyl-2-phenylethane-1-sulfonamide (hypothetical structure) consists of:
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A sulfonamide group (-SO₂NH₂) at position 1 of the ethane backbone.
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N,N-dimethyl substitution on the sulfonamide nitrogen.
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An amino group (-NH₂) and phenyl ring at position 2 of the ethane chain.
This configuration combines hydrophilic (sulfonamide, amino) and hydrophobic (phenyl, dimethyl) regions, suggesting potential solubility complexities .
Comparative Analysis of Related Compounds:
The absence of direct data on the queried compound necessitates extrapolation from these analogs. For instance, the N,N-dimethyl group in enhances steric hindrance, potentially affecting reactivity, while the phenyl group in introduces aromatic interactions .
Synthesis Pathways
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via:
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Sulfonation: Reaction of amines with sulfonyl chlorides.
Example: -
Substitution Reactions: Introducing substituents like dimethyl or phenyl groups post-sulfonation .
Challenges in Target Compound Synthesis
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Steric Effects: N,N-dimethyl groups may hinder sulfonation efficiency.
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Regioselectivity: Ensuring proper placement of amino and phenyl groups requires precise reaction conditions.
Physicochemical Properties
Solubility and Stability
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Hydrophilicity: Sulfonamide and amino groups enhance water solubility, as seen in 2-amino-N,N-dimethylethanesulfonamide (PubChem CID: 19831215) .
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Lipophilicity: The phenyl group in 2-amino-N-phenylethane-1-sulfonamide (CAS 25840-61-3) contributes to membrane permeability .
Spectroscopic Data
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IR Spectroscopy: Expected S=O stretching at ~1150–1300 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .
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NMR: Distinct signals for dimethyl groups (~2.8–3.2 ppm) and aromatic protons (~7.2–7.5 ppm) .
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods for multi-substituted sulfonamides.
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Biological Screening: Evaluating the target compound’s efficacy against bacterial strains or enzymes.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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